molecular formula C9H9FN4 B3286857 1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-amine CAS No. 832740-23-5

1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-amine

Cat. No. B3286857
CAS RN: 832740-23-5
M. Wt: 192.19 g/mol
InChI Key: RCNGYKFDIGXLKW-UHFFFAOYSA-N
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Description

1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-amine, also known as FBTA, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Triazole Derivatives in Drug Development

Triazole compounds, including 1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-amine, are recognized for their diverse biological activities, making them crucial in the development of new drugs. Research highlights the importance of triazoles for creating medications with anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, as well as activity against neglected diseases. Their structural versatility allows for the exploration of novel therapeutic agents, underlining the need for new, efficient synthetic approaches that align with green chemistry principles. The ongoing discovery of new diseases and drug-resistant pathogens emphasizes the urgent demand for innovative triazole-based prototypes to address global health challenges, particularly for bacteria demonstrating increased resistance and neglected diseases impacting vulnerable populations (Ferreira et al., 2013).

Triazoles in Agriculture and Medicine

The industrial applications of 3- and 4-amino-1,2,4-triazoles, derivatives of 1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-amine, extend beyond pharmaceuticals to include agricultural products, dyes, high-energy materials, and anti-corrosion additives. These compounds are also utilized in producing analytical and flotation reagents, heat-resistant polymers, fluorescent products, and ionic liquids for applied sciences, biotechnology, energy, and chemistry. Their use in agriculture is particularly notable for the production of plant protection products, including insecticides and fungicides, showcasing their broad utility and significance in various industry sectors (Nazarov et al., 2021).

Triazoles in Material Science

1,2,4-Triazole derivatives have found applications in material science, demonstrating their versatility beyond biological activities. These compounds are integral in developing proton-conducting fuel cell membranes, highlighting their potential in creating more efficient and environmentally friendly energy solutions. The focus on 1H-1,2,4-triazole and its derivatives, such as 1-vinyl-1,2,4-triazole, aims to enhance electrolyte membranes' basic characteristics, improve thermal stability, increase electrochemical stability, and provide high ionic conductivity under anhydrous conditions at elevated temperatures. This research opens new avenues for using triazole derivatives in high-performance, sustainable energy technologies (Prozorova & Pozdnyakov, 2023).

Safety And Hazards

Safety data sheets provide information about the potential hazards of a compound and how to handle it safely. The safety data sheet for a similar compound, 1-(2-Fluorobenzyl)piperazine, indicates that it is harmful to aquatic life with long-lasting effects . It also provides advice on handling, storage, and disposal .

properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN4/c10-8-4-2-1-3-7(8)5-14-6-12-9(11)13-14/h1-4,6H,5H2,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCNGYKFDIGXLKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC(=N2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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